o-((2-Methylthiazol-5-yl)methyl)hydroxylamine
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Overview
Description
o-((2-Methylthiazol-5-yl)methyl)hydroxylamine: is a chemical compound with the molecular formula C5H8N2OS. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a 2-methylthiazol-5-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-((2-Methylthiazol-5-yl)methyl)hydroxylamine typically involves the reaction of hydroxylamine derivatives with 2-methylthiazol-5-ylmethyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxylamine nitrogen attacks the carbon attached to the halide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: o-((2-Methylthiazol-5-yl)methyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, o-((2-Methylthiazol-5-yl)methyl)hydroxylamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific biomolecules, providing insights into their function and structure .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The thiazole ring is known for its presence in various bioactive molecules, making this compound a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of o-((2-Methylthiazol-5-yl)methyl)hydroxylamine involves its interaction with specific molecular targets. The thiazole ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxylamine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Methoxyamine: A derivative of hydroxylamine with a methoxy group instead of the thiazole ring.
Hydroxylamine: The parent compound with a hydroxyl group instead of the substituted thiazole ring.
Uniqueness: o-((2-Methylthiazol-5-yl)methyl)hydroxylamine is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The thiazole ring enhances its reactivity and potential for interactions with biomolecules, making it more versatile compared to simpler hydroxylamine derivatives .
Properties
Molecular Formula |
C5H8N2OS |
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Molecular Weight |
144.20 g/mol |
IUPAC Name |
O-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C5H8N2OS/c1-4-7-2-5(9-4)3-8-6/h2H,3,6H2,1H3 |
InChI Key |
DPSSKHIEXGVVBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CON |
Origin of Product |
United States |
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